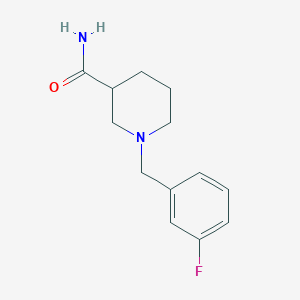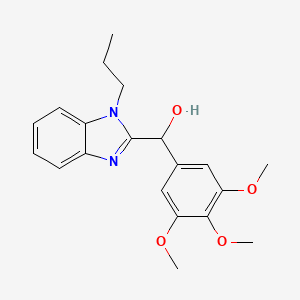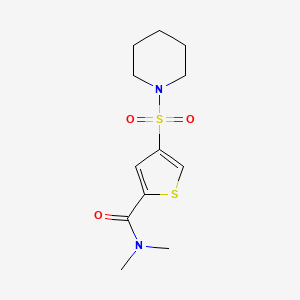![molecular formula C19H21NO3 B4986181 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, also known as MORPHO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MORPHO is a small molecule that belongs to the class of compounds known as phenols. It has a molecular weight of 365.47 g/mol and a chemical formula of C21H23NO3.
Mécanisme D'action
The exact mechanism of action of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism of action is through the modulation of various neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. One of the most notable effects is its ability to enhance cognitive function, including memory and learning. This compound has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and to reduce inflammation in the brain. In addition, this compound has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol for lab experiments is its versatility, as it can be used in a wide range of research areas. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines in vitro. Therefore, researchers must use caution when working with this compound and ensure that appropriate safety measures are in place.
Orientations Futures
There are several potential future directions for research on 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol. One area of interest is in the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects. Finally, there is a need for additional studies to determine the safety and toxicity of this compound in vivo, which will be important for the development of any potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-(4-morpholinyl)-3-oxo-1-phenylpropylamine with phenol in the presence of a catalyst such as HCl or H2SO4. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects and to enhance cognitive function in animal models. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(22)20-10-12-23-13-11-20/h1-9,17,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVKIFYWDXYFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)



![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)

![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)